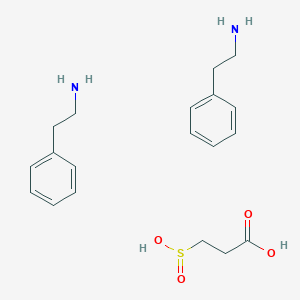
2-phenylethanamine;3-sulfinopropanoic acid
Description
Propanoic acid, 3-sulfino-, compd with benzeneethanamine (1:2) is a chemical compound that combines propanoic acid with a sulfino group and benzeneethanamine in a 1:2 ratio
Properties
CAS No. |
171359-17-4 |
|---|---|
Molecular Formula |
C19H28N2O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-phenylethanamine;3-sulfinopropanoic acid |
InChI |
InChI=1S/2C8H11N.C3H6O4S/c2*9-7-6-8-4-2-1-3-5-8;4-3(5)1-2-8(6)7/h2*1-5H,6-7,9H2;1-2H2,(H,4,5)(H,6,7) |
InChI Key |
YRIRIOIZMRCSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.C(CS(=O)O)C(=O)O |
Other CAS No. |
171359-17-4 |
Synonyms |
3-Sulfinopropanoic acid compd. with benzeneethanamine (1:2) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) typically involves the reaction of propanoic acid with a sulfino group and benzeneethanamine. The reaction conditions may vary depending on the desired yield and purity of the compound. Commonly, the reaction is carried out in a controlled environment with specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the compound in its pure form. The use of automated systems and quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different amine derivatives. Substitution reactions can lead to the formation of various substituted benzeneethanamine compounds.
Scientific Research Applications
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (2:1)
- Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:3)
Uniqueness
Propanoic acid, 3-sulfino-, compd. with benzeneethanamine (1:2) is unique due to its specific ratio of propanoic acid to benzeneethanamine, which imparts distinct chemical properties and potential applications. The presence of the sulfino group also contributes to its reactivity and versatility in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


